(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of thiophene, benzo[d]thiazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the thiophene ring: The final step involves the coupling of the piperazine-benzo[d]thiazole intermediate with 5-chlorothiophene-2-carboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl2 (tin(II) chloride) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Drug Development: It serves as a lead compound in the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit viral RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]oxazol-2-yl)piperazin-1-yl)methanone
Uniqueness
(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to the specific combination of its functional groups, which confer distinct biological activities and chemical properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-2-24-12-3-4-13-15(11-12)26-18(20-13)22-9-7-21(8-10-22)17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLDMWVTDOWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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